![molecular formula C12H10FN3O3S B2660570 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 1325307-14-9](/img/structure/B2660570.png)
4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
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Description
The compound is a complex organic molecule that contains functional groups such as an amino group (-NH2), a carbamoyl group (-(C=O)NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds using organoboron reagents .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group might participate in condensation reactions, and the carboxylic acid group could undergo reactions with bases or alcohol .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-7-3-1-6(2-4-7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNQJSTWFQCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NSC(=C2N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid |
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